molecular formula C33H33N3O B073149 1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)- CAS No. 1325-91-3

1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)-

Cat. No. B073149
CAS RN: 1325-91-3
M. Wt: 487.6 g/mol
InChI Key: WNDULEJVCPEASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)-, also known as DABCO-derivative, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations in lab experiments. In

Mechanism Of Action

The mechanism of action of 1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)- is not fully understood. However, it is believed that the compound interacts with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This interaction leads to changes in the conformation and function of the biological molecules, which can be detected through its fluorescent properties.

Biochemical And Physiological Effects

Studies have shown that 1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)- has a low toxicity profile and does not cause any significant biochemical or physiological effects in living cells. However, its fluorescent properties have been used to study the localization and dynamics of biological molecules in living cells.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)- in lab experiments include its excellent fluorescent properties, low toxicity profile, and potential applications in various fields of scientific research. However, its limitations include the need for specialized equipment for detection and visualization, as well as the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)-. These include the development of new applications for its fluorescent properties, the study of its potential antimicrobial and antitumor properties, and the investigation of its mechanism of action in living cells. Additionally, further studies are needed to fully understand its advantages and limitations in lab experiments and to develop new methods for its synthesis.
In conclusion, 1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and limitations in scientific research.

Synthesis Methods

The synthesis method of 1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)- involves the reaction of naphthalene with formaldehyde, followed by the reduction of the resulting compound with sodium borohydride. The product is then reacted with 4-(dimethylamino)benzaldehyde and 4-aminobenzene sulfonic acid to obtain the final compound.

Scientific Research Applications

1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)- has been studied extensively for its potential applications in various fields of scientific research. This compound has been found to exhibit excellent fluorescent properties, making it a useful tool for the detection and visualization of biological molecules in living cells. It has also been studied for its antimicrobial and antitumor properties, which could potentially be used in the development of new drugs.

properties

IUPAC Name

(4-anilinonaphthalen-1-yl)-bis[4-(dimethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N3O/c1-35(2)27-18-14-24(15-19-27)33(37,25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26/h5-23,34,37H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDULEJVCPEASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C4=CC=CC=C43)NC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064474
Record name alpha,alpha-bis[4-(Dimethylamino)phenyl]-4-(phenylamino)-1-naphthalenemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)-

CAS RN

6786-83-0
Record name α,α-Bis[4-(dimethylamino)phenyl]-4-(phenylamino)-1-naphthalenemethanol
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Record name 1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenemethanol, .alpha.,.alpha.-bis[4-(dimethylamino)phenyl]-4-(phenylamino)-
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Record name alpha,alpha-bis[4-(Dimethylamino)phenyl]-4-(phenylamino)-1-naphthalenemethanol
Source EPA DSSTox
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Record name α,α-bis[4-(dimethylamino)phenyl]-4-(phenylamino)naphthalene-1-methanol
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Record name α,α-Bis[4-(dimethylamino)phenyl]-4-(phenylamino)-1-naphthalenemethanol
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